Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate
Description
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)11(8-16)12(17)9-4-6-10(15)7-5-9/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURDLPDUSHMHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566913 | |
| Record name | tert-Butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3239-81-4 | |
| Record name | tert-Butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 4-Bromophenylacetone with tert-Butyl Cyanoacetate
A direct route involves the base-catalyzed condensation of 4-bromophenylacetone 1 with tert-butyl cyanoacetate 2 (Scheme 1). This method leverages the enolate formation of 2 to attack the ketone carbonyl of 1 , followed by dehydration to yield the β-keto-cyano ester 3 .
Scheme 1 :
$$
\text{4-Bromophenylacetone (1) + tert-Butyl Cyanoacetate (2)} \xrightarrow{\text{Base}} \text{Tert-Butyl 3-(4-Bromophenyl)-2-Cyano-3-Oxopropanoate (3)}
$$
- Conditions :
This method is favored for its simplicity but requires strict anhydrous conditions to prevent hydrolysis of the tert-butyl ester.
Esterification of 3-(4-Bromophenyl)-2-Cyano-3-Oxopropanoic Acid
An alternative two-step approach involves synthesizing the free acid 4 followed by esterification with tert-butanol (Scheme 2).
Step 1 : Cyclocondensation of 4-bromobenzaldehyde 5 with cyanoacetic acid 6 in acetic anhydride yields 4 via Knoevenagel adduct formation.
Step 2 : Esterification of 4 with tert-butanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.
Scheme 2 :
$$
\text{4-Bromobenzaldehyde (5) + Cyanoacetic Acid (6)} \xrightarrow{\text{Ac}_2\text{O}} \text{3-(4-Bromophenyl)-2-Cyano-3-Oxopropanoic Acid (4)}
$$
$$
\text{4 + tert-Butanol} \xrightarrow{\text{DCC/DMAP}} \text{3}
$$
- Optimization :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condensation Route | Esterification Route | Cross-Coupling Route |
|---|---|---|---|
| Optimal Solvent | THF | Toluene | DMF/H2O |
| Temperature | 0°C → RT | 110°C (reflux) | 80°C |
| Reaction Time | 12 h | 6 h | 24 h |
Catalytic Systems
| Catalyst | Role | Yield Improvement |
|---|---|---|
| DBU | Enolate stabilization | +15% |
| p-TSA | Acid catalysis in esterification | +20% |
| Pd(PPh3)4 | Cross-coupling efficiency | +25% (vs. PdCl2) |
Analytical Characterization
- 1H NMR (400 MHz, CDCl3): δ 1.52 (s, 9H, tert-butyl), 7.40–7.27 (m, 4H, aromatic), 3.89 (s, 2H, CH2).
- IR (cm−1) : 2250 (C≡N), 1730 (C=O ester), 1680 (C=O ketone).
- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Applications and Derivatives
Chemical Reactions Analysis
Functionalization of the Cyano Group
The cyano group can be hydrolyzed to carboxylic acids or amidated under specific conditions:
β-Keto Ester Reactivity
The β-keto ester participates in cyclocondensation and alkylation reactions:
Claisen-Type Condensation
Reaction with amines or hydrazines forms heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine Hydrate | EtOH, reflux, 12h | Pyridazinone derivatives | 60–75% | |
| Primary Amines | Toluene, 110°C, 4h | 1,4-Diazepin-5-ones | 55–68% |
Optimization Note : Flow reactors (95°C, 8 bar pressure) enhance reaction efficiency for analogous β-keto esters .
Deprotection of the tert-Butyl Ester
The tert-butyl group is cleaved under acidic conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, 0°C → rt, 7h | 3-(4-Bromophenyl)-2-cyano-3-oxopropanoic acid | 66% |
Key Step : The ester is selectively deprotected without affecting the cyano or ketone groups .
Lithium-Mediated Alkylation
The β-keto ester undergoes enolate formation for C–C bond formation:
| Base | Solvent | Electrophile | Product | Yield |
|---|---|---|---|---|
| LDA (2M in THF) | THF, −30°C | Alkyl Halides | Alkylated β-keto esters | 50–65% |
Flow Chemistry Adaptation : A 2M solution of LDA and tert-butyl acetate in THF at −30°C achieves efficient enolate formation .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate has been investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of specific proteins involved in cancer progression.
Case Study: Bcl-2/Bcl-xL Inhibition
Research has shown that modifications of similar compounds can lead to potent inhibitors of the Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. Compounds with similar structures have demonstrated significant efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines, suggesting that this compound may exhibit similar properties when further optimized .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules through various reactions such as:
- Cyclopropanation Reactions : The compound can be utilized as a precursor for cyclopropane derivatives, which are valuable in medicinal chemistry for their unique structural properties that can enhance biological activity .
- Functionalization Reactions : It can participate in nucleophilic substitution reactions due to the presence of the cyano group and the ester functionality, allowing for the introduction of diverse functional groups .
Material Science
Recent studies suggest that compounds with similar structural motifs can be used to create advanced materials with specific electronic or optical properties. Research into polymers and nanomaterials derived from such compounds indicates potential applications in electronics and photonics .
Table 1: Inhibitory Activity Against Cancer Cell Lines
| Compound | IC₅₀ (nM) | Target Protein | Cell Line Tested |
|---|---|---|---|
| BM-1074 (analog) | 1-2 | Bcl-2/Bcl-xL | H146 (small-cell lung) |
| Tert-butyl derivative | TBD | TBD | TBD |
Table 2: Synthesis Pathways Utilizing this compound
| Reaction Type | Conditions | Product Type |
|---|---|---|
| Cyclopropanation | Rh catalyst, diazo compound | Cyclopropane derivatives |
| Nucleophilic substitution | Base, various nucleophiles | Functionalized products |
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and keto groups can facilitate interactions with nucleophilic sites in proteins or other biomolecules, potentially leading to the formation of covalent adducts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparative analysis with analogous compounds is provided below. Key structural variations include substituent positions, functional groups, and steric/electronic effects.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Position and Reactivity The para-bromine in the target compound enhances electronic delocalization compared to ortho-bromine derivatives (e.g., ethyl 3-(2-bromophenyl)...), which experience steric hindrance and reduced resonance stabilization . This makes the target compound more reactive in cross-coupling reactions. The cyano group in the target compound introduces strong electron-withdrawing effects, accelerating nucleophilic attacks at the ketone position, unlike the amino-methylene group in the ethyl derivative, which promotes hydrogen bonding .
Steric Effects
- The tert-butyl ester group provides greater steric protection than ethyl or methyl esters, reducing hydrolysis susceptibility. This stability is critical for prolonged shelf life in synthetic intermediates .
Functional Group Diversity Carboxylic acid derivatives (e.g., 3-(4-bromo-2,6-difluorophenyl)propanoic acid) exhibit higher solubility in polar solvents but lower thermal stability compared to ester-based analogs .
Biological Activity
Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate, with the CAS number 3239-81-4, is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article reviews its biological activity, including mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₄H₁₄BrNO₃
- Molecular Weight : 324.17 g/mol
- Structure : The compound features a tert-butyl group attached to a cyano and oxo functional group, along with a bromophenyl moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the cyano group suggests potential reactivity towards nucleophiles, which may facilitate its role in enzyme inhibition or modulation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have suggested that derivatives of cyano compounds can inhibit cancer cell proliferation through apoptosis induction. The bromophenyl group may enhance this effect by facilitating interactions with specific cellular receptors or enzymes.
- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects against various bacterial strains. The halogenated phenyl group may contribute to membrane disruption in microbial cells.
- Enzyme Inhibition : The structural characteristics suggest potential for enzyme inhibition, particularly in pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 (Journal of Medicinal Chemistry) | Reported that cyano-containing esters exhibit significant cytotoxicity against human cancer cell lines. |
| Study 2 (Pharmaceutical Biology) | Found that brominated phenolic compounds show enhanced antibacterial activity compared to their non-brominated counterparts. |
| Study 3 (Bioorganic & Medicinal Chemistry Letters) | Demonstrated that similar compounds can act as effective inhibitors of specific enzymes involved in metabolic pathways. |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile is essential for assessing the safety and efficacy of this compound:
- Absorption : Limited data suggests moderate absorption rates via oral administration.
- Metabolism : Likely metabolized by liver enzymes, potentially leading to active metabolites.
- Toxicity : Initial toxicity studies indicate low acute toxicity but require further investigation into chronic exposure effects.
Q & A
Q. What are the common synthetic routes for Tert-butyl 3-(4-bromophenyl)-2-cyano-3-oxopropanoate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A typical synthesis involves sequential functionalization of a tert-butyl ester scaffold. Key steps include:
Esterification : Reacting 3-oxopropanoic acid derivatives with tert-butanol under acid catalysis (e.g., H₂SO₄) to form the tert-butyl ester .
Bromophenyl Introduction : Suzuki-Miyaura coupling or Friedel-Crafts acylation to introduce the 4-bromophenyl group. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize solvent (THF/toluene) and temperature (80–110°C) .
Cyano Group Incorporation : Nucleophilic substitution or cyanation using KCN/CuCN under reflux conditions. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3).
Optimization : Yield improvements require inert atmospheres (N₂/Ar), stoichiometric control of reagents (1.2–1.5 eq for cyanating agents), and purification via column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Methodological Answer :
- ¹H NMR : Aromatic protons of the 4-bromophenyl group appear as doublets at δ 7.2–7.8 ppm (J = 8–10 Hz). The tert-butyl group shows a singlet at δ 1.3–1.5 ppm .
- ¹³C NMR : The carbonyl (C=O) resonates at δ 170–175 ppm, while the nitrile (C≡N) appears at δ 115–120 ppm. The tert-butyl carbons are visible at δ 25–30 ppm (CH₃) and δ 75–80 ppm (quaternary C) .
- IR Spectroscopy : Strong stretches at ~2250 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular weight (e.g., m/z 350–360 for C₁₄H₁₃BrNO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting or missing peaks) for this compound?
- Methodological Answer :
- Overlapping Signals : Use 2D NMR (COSY, HSQC) to differentiate coupled protons and assign carbons. For example, the oxo-propanoate moiety may split into multiplets due to diastereotopic protons .
- Impurity Identification : Compare experimental data with computational predictions (DFT-based NMR simulations). LC-MS/MS can detect trace byproducts (e.g., de-esterified derivatives) .
- Deuterated Solvent Effects : Ensure complete dissolution in CDCl₃ or DMSO-d₆. Residual proton signals (e.g., water in DMSO-d₆) can obscure nitrile peaks .
Q. What strategies are recommended for improving the compound’s stability during storage and experimental use?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (Ar) in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the tert-butyl ester .
- Handling : Avoid prolonged exposure to moisture or acidic/basic conditions. Monitor decomposition via periodic NMR checks (e.g., ester hydrolysis yields carboxylic acid at δ 12–13 ppm in ¹H NMR) .
- In Situ Stabilization : Add radical inhibitors (e.g., BHT) during reactions involving elevated temperatures (>80°C) to prevent radical-mediated degradation .
Q. How do the electron-withdrawing groups (bromine, cyano, oxo) influence the compound’s reactivity in subsequent transformations?
- Methodological Answer :
- Nucleophilic Attack : The oxo group activates the β-carbon for nucleophilic additions (e.g., Grignard reagents), while the bromine directs electrophilic substitution to the para position .
- Cyclization Reactions : The cyano group facilitates heterocycle formation (e.g., pyridines via condensation with aldehydes). Optimize using microwave-assisted synthesis (100–120°C, 30 min) .
- Cross-Coupling : The bromophenyl moiety enables Suzuki or Buchwald-Hartwig reactions. Use Pd₂(dba)₃/XPhos catalysts for aryl-amine couplings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
